molecular formula C22H14N2O5 B3862868 2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid CAS No. 5539-70-8

2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

Cat. No. B3862868
CAS RN: 5539-70-8
M. Wt: 386.4 g/mol
InChI Key: RGRFEPRNSJRTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid is a chemical compound with the molecular formula C22H14N2O6. It is commonly known as DIBA, and it is used in scientific research as a potent inhibitor of the transcription factor NF-κB. This molecule has gained significant attention due to its potential therapeutic applications in various diseases associated with inflammation and cancer.

Mechanism of Action

DIBA inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the retention of IκBα in the cytoplasm, which prevents the translocation of NF-κB to the nucleus and subsequent gene expression. By inhibiting NF-κB, DIBA suppresses the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
DIBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce angiogenesis. DIBA also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, DIBA has been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

DIBA has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of NF-κB, making it a valuable tool for studying the role of this transcription factor in various biological processes. DIBA is also relatively easy to synthesize and has good stability. However, DIBA has some limitations, such as its poor solubility in water and limited bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on DIBA. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the potential therapeutic applications of DIBA in diseases associated with inflammation and cancer, such as rheumatoid arthritis and multiple myeloma. Additionally, the development of new formulations and delivery methods may improve the bioavailability and effectiveness of DIBA in vivo.

Scientific Research Applications

DIBA has been extensively studied for its potential therapeutic applications in various diseases associated with inflammation and cancer. It has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. DIBA has also been shown to have anti-tumor properties, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(1,3-dioxo-2-phenylisoindole-5-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-19(23-18-9-5-4-8-16(18)22(28)29)13-10-11-15-17(12-13)21(27)24(20(15)26)14-6-2-1-3-7-14/h1-12H,(H,23,25)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRFEPRNSJRTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398182
Record name STK068637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

CAS RN

5539-70-8
Record name STK068637
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
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2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
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2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
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2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
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2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid
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2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid

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